3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride
Overview
Description
The compound “3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazopyridines involves various methods. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of imidazopyridines was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule .Chemical Reactions Analysis
The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted using computational methods. For instance, the density of a similar compound was predicted to be 1.55±0.1 g/cm3 .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride . This compound belongs to the imidazole family, which is a five-membered heterocyclic moiety with diverse chemical and biological properties . Here are six unique applications:
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Antimicrobial Activity
- Methods : Synthesis of novel imidazo[4,5-b]pyridine derivatives involves using dimethylformamide (DMF), potassium carbonate (K~2~CO~3~), and tetrabutylammonium bromide (t-BAB) under specific conditions .
- Results : These derivatives exhibit antibacterial properties, making them promising candidates for combating infectious diseases .
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Anti-Inflammatory Effects
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Antitumor Potential
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Antiviral Properties
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Antiulcer Effects
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Antiprotozoal Activity
properties
IUPAC Name |
3-methyl-2-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-16-11(9-4-7-13-8-5-9)15-10-3-2-6-14-12(10)16;;/h2-3,6,9,13H,4-5,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFXDZIUUKKOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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